1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene
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Description
Synthesis Analysis
The synthesis of diazaspiro compounds often involves complex reactions that require precise conditions to ensure the formation of the desired spirocyclic structure. For example, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones leads to the formation of 1-aryl-7-benzyl- and 1,7-diaryl-9-acetyl-4-cinnamoyl-3-hydroxy-8-methyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, showcasing a method to construct diazaspiro compounds (Silaichev et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds is typically elucidated using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. The crystalline and molecular structures of such compounds reveal their complex geometries and the spatial arrangement of their functional groups, which are crucial for understanding their chemical reactivity and interactions (Silaichev et al., 2012).
Scientific Research Applications
DNA-Binding Studies and Biological Activities
Nitrosubstituted acyl thioureas, including compounds structurally related to 1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene, have been synthesized and characterized for their DNA-binding properties, demonstrating potential anti-cancer properties through interaction with DNA. These compounds also exhibited antioxidant, cytotoxic, antibacterial, and antifungal activities, suggesting a broad spectrum of biological applications (Tahir et al., 2015).
ADMET Profiling and Pharmacodynamic Investigations
Spirocyclic compounds with diazaspiro moieties have undergone ADMET profiling and in vivo pharmacodynamic investigations, indicating their potential therapeutic applications, especially targeting the central nervous system. Such studies emphasize the importance of evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for new drug candidates (Matera et al., 2018).
Surface Grafting on Carbon and Metallic Surfaces
The grafting of nitrophenyl groups on various surfaces without electrochemical induction has been explored, illustrating the chemical versatility of nitrophenyl derivatives for modifying surface properties. This application is crucial for developing sensors, catalytic surfaces, and other materials science applications (Adenier et al., 2005).
properties
IUPAC Name |
1-[2-(4-nitrophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-10(18)16-14(8-2-3-9-14)21-13(15-16)11-4-6-12(7-5-11)17(19)20/h4-7H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXJIFSLVPNOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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